N-Methyl(phenyl)ethanethioamide
Description
N-Methyl(phenyl)ethanethioamide (CAS: 1482496-21-8) is a thioamide derivative with the molecular formula C₁₂H₁₄F₃NS and a molecular weight of 261.31 g/mol . Structurally, it features a thioamide (-C(=S)-NH-) group substituted with a methyl group and a phenyl moiety. This compound is synthesized via nucleophilic substitution or ynamide-mediated protocols, which are efficient for introducing thioamide functionalities into organic frameworks . Thioamides like this are pivotal in medicinal chemistry and materials science due to their unique electronic properties and bioactivity, such as enzyme inhibition or metal chelation .
Properties
CAS No. |
77130-13-3 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-methyl-2-phenylethanethioamide |
InChI |
InChI=1S/C9H11NS/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
InChI Key |
ZJZSDECOOWLZLF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(phenyl)ethanethioamide typically involves the reaction of a carboxylic acid derivative with a thioamide precursor. One common method is the reaction of an acyl chloride with a thioamide under basic conditions. For example, phenylacetyl chloride can react with N-methylthioacetamide in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Methyl(phenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl(phenyl)ethanethioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Differences :
- The trifluoromethyl group in this compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues .
- Oxo-substituted derivatives (e.g., compound in ) exhibit reduced nucleophilicity due to electron-withdrawing effects.
Physical and Spectroscopic Properties
Notable Trends:
Comparative Reactivity :
- Fluorinated thioamides are less nucleophilic but more resistant to hydrolysis than non-fluorinated analogues .
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